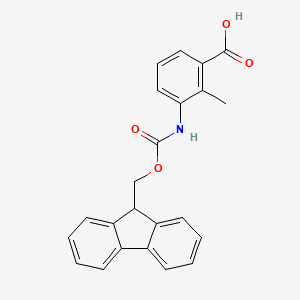

Fmoc-3-amino-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBXPHGPGVUOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626573 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072901-47-3 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-3-amino-2-methylbenzoic Acid: Properties, Synthesis, and Applications in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-amino-2-methylbenzoic acid is a pivotal building block in modern peptide chemistry, offering a unique structural motif for the design of peptidomimetics, foldamers, and constrained peptides. Its strategic placement of a methyl group on the aromatic ring introduces conformational rigidity, influencing the secondary structure of peptide backbones. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS) and the rational design of novel therapeutic and research peptides.

Introduction: The Strategic Advantage of Substituted Aminobenzoic Acids

In the quest for novel peptide-based therapeutics with enhanced stability, bioavailability, and target specificity, chemists have increasingly turned to non-proteinogenic amino acids. Among these, aminobenzoic acid derivatives have emerged as valuable tools for introducing conformational constraints and novel side-chain functionalities. This compound, in particular, presents a compelling case for its use in peptide design. The ortho-methyl group sterically hinders free rotation around the C-C bond connecting the aromatic ring to the peptide backbone, thereby pre-organizing the peptide into specific secondary structures. This guide will delve into the technical details of this valuable compound, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C23H19NO4 | [1][2] |

| Molecular Weight | 373.40 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | Data not consistently available in peer-reviewed literature. | |

| Solubility | The precursor, 3-amino-2-methylbenzoic acid, is slightly soluble in water and soluble in ethanol and acetone. The solubility of the Fmoc-protected form is expected to be high in common SPPS solvents like DMF and NMP. | [3] |

| CAS Number | 15026-42-1 (for Fmoc-4-aminobenzoic acid, a related compound) | [2] |

Synthesis and Characterization

The synthesis of this compound is a two-step process, beginning with the synthesis of the precursor, 3-amino-2-methylbenzoic acid, followed by the introduction of the Fmoc protecting group.

Synthesis of 3-Amino-2-methylbenzoic Acid

The most common route to 3-amino-2-methylbenzoic acid involves the reduction of 2-methyl-3-nitrobenzoic acid. A reliable and high-yielding method is catalytic hydrogenation.[4]

Experimental Protocol: Catalytic Hydrogenation

-

Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent such as ethyl acetate or an aqueous solution with a base to form the sodium salt.[4]

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) or a nickel-based catalyst.[4]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically balloon pressure or in a pressurized vessel) with vigorous stirring.[4]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Filter the reaction mixture to remove the catalyst. If the reaction was performed in an organic solvent, concentrate the filtrate under reduced pressure. If in an aqueous solution, acidify the filtrate to precipitate the product.[4]

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-2-methylbenzoic acid as a white to off-white solid.

Caption: Synthesis of 3-amino-2-methylbenzoic acid.

Fmoc Protection

The attachment of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the amine of 3-amino-2-methylbenzoic acid is a standard procedure in peptide chemistry.[5]

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve 3-amino-2-methylbenzoic acid in a suitable solvent system, often a mixture of an organic solvent like dioxane or acetone and an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate).

-

Reagent Addition: Slowly add a solution of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) in an organic solvent to the stirred solution of the amino acid.[5]

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.

-

Purification: Collect the precipitate by filtration, wash with water, and then a non-polar organic solvent like hexane. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Caption: Fmoc protection of the amino acid.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the Fmoc group (aromatic protons between ~7.2 and 7.8 ppm, and the CH and CH₂ protons around 4.2-4.5 ppm). The aromatic protons of the methylbenzoic acid moiety would appear in the aromatic region, and the methyl group would be a singlet around 2.2-2.5 ppm. The amide proton (NH) would likely be a broad singlet.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed around 165-175 ppm. The carbamate carbonyl of the Fmoc group would be in a similar region. The aromatic carbons and the carbons of the Fmoc group would appear in the range of 110-150 ppm. The methyl carbon would be a sharp signal around 15-20 ppm.

Applications in Peptide Science and Drug Development

The unique structural features of this compound make it a valuable building block for creating peptides with tailored properties.

Induction of Stable Secondary Structures and Foldamers

The incorporation of aminobenzoic acids into peptide chains is a well-established strategy for the creation of foldamers – synthetic oligomers that adopt well-defined secondary structures.[6][7] The substitution pattern on the aromatic ring plays a crucial role in dictating the resulting conformation. The ortho-methyl group in this compound introduces a significant steric barrier, restricting the conformational freedom of the peptide backbone and promoting the formation of stable helical or turn structures.[8] This is particularly useful in the design of alpha-helix mimetics, which are of great interest for inhibiting protein-protein interactions.[9]

Caption: Incorporation induces a constrained conformation.

Solid-Phase Peptide Synthesis (SPPS)

This compound is fully compatible with standard Fmoc-based SPPS protocols. The Fmoc group is readily cleaved by a weak base, typically a solution of piperidine in DMF, allowing for the stepwise elongation of the peptide chain. The carboxylic acid can be activated using standard coupling reagents such as HBTU, HATU, or DIC/HOBt to form an amide bond with the N-terminus of the growing peptide chain on the solid support.

Workflow for SPPS Incorporation:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for peptide amides or Wang resin for peptide acids) with the first amino acid already attached and its N-terminus Fmoc-protected.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: Activate the carboxylic acid of this compound with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and add it to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps with the subsequent amino acids in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Development of Novel Therapeutics and Research Tools

The ability to create conformationally defined peptides opens up numerous possibilities in drug discovery and chemical biology. Peptides incorporating this compound can be designed to:

-

Mimic protein secondary structures to disrupt protein-protein interactions implicated in disease.

-

Enhance proteolytic stability by shielding amide bonds from enzymatic degradation.

-

Improve receptor binding affinity and selectivity by pre-organizing the peptide into a bioactive conformation.

-

Serve as fluorescent probes when the inherent fluorescence of the aminobenzoic acid moiety is utilized.[10]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of structurally defined peptides. Its unique ability to induce conformational constraints makes it an invaluable tool for researchers in peptide chemistry, drug discovery, and materials science. As our understanding of the relationship between peptide conformation and biological activity deepens, the demand for such specialized amino acid derivatives is expected to grow. Future research will likely focus on the development of novel aminobenzoic acids with different substitution patterns to fine-tune the conformational properties of peptides and expand the repertoire of available foldamer building blocks.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 17, 2026, from [Link]

-

Katoh, T., & Suga, H. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(5), 2069–2072. [Link]

-

Gellman, S. H. (n.d.). New Foldamers. Gellman Group. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylbenzoic acid. PubChem. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved January 17, 2026, from [Link]

-

Guichard, G., & Huc, I. (2011). Foldamers in Medicinal Chemistry. Medicinal Chemistry, 7(5), 505-518. [Link]

-

Juliano, L., et al. (1998). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. Biophysical Chemistry, 74(2), 123-130. [Link]

-

Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 1435-1438. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. Retrieved January 17, 2026, from [Link]

-

Gellman Group. (n.d.). New Foldamers. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Foldamers Containing γ-Amino Acid Residues or Their Analogues: Structural Features and Applications. Retrieved January 17, 2026, from [Link]

-

PubMed. (2013). Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

National Institutes of Health. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). RETRACTED: Naamneh et al. Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. Pharmaceuticals 2024, 17, 549. Retrieved January 17, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. apexbt.com [apexbt.com]

- 3. nbinno.com [nbinno.com]

- 4. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Foldamers – Gellman Group – UW–Madison [gellman.chem.wisc.edu]

- 8. In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of Fmoc-3-amino-2-methylbenzoic acid

An In-Depth Technical Guide to the Synthesis of Fmoc-3-amino-2-methylbenzoic Acid

Introduction

This compound is a valuable synthetic building block, classified as an unnatural aromatic amino acid derivative.[1] Its structure, featuring a sterically hindered amino group ortho to a methyl substituent and a carboxylic acid meta to the amino group, makes it a unique component for advanced applications in medicinal chemistry and materials science. The incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is critical for its use in modern solid-phase peptide synthesis (SPPS).[2][][4] The Fmoc group provides robust protection of the amino moiety under acidic and neutral conditions but is readily cleaved with a mild base, such as piperidine, ensuring orthogonal protection strategies essential for synthesizing complex peptides and peptidomimetics.[4][5][6]

This guide provides a comprehensive, field-proven methodology for the two-stage , beginning with the preparation of the core aminobenzoic acid structure followed by its subsequent Fmoc protection. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expert insights to ensure successful execution by researchers and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis of the target molecule into manageable stages. The primary disconnection is at the carbamate bond, cleaving the Fmoc group to reveal the precursor, 3-amino-2-methylbenzoic acid. This precursor is then retrosynthetically derived from its corresponding nitro-analogue, 2-methyl-3-nitrobenzoic acid, via a nitro group reduction, a reliable and high-yielding transformation.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of 3-Amino-2-methylbenzoic Acid via Catalytic Hydrogenation

The foundational step is the synthesis of the aminobenzoic acid core. The most efficient and clean method is the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid.[7] This method avoids the harsh reagents and problematic waste streams associated with older techniques like iron powder or sodium sulfide reductions.[8]

Principle and Mechanism

Catalytic hydrogenation involves the reduction of a nitro group (R-NO₂) to a primary amine (R-NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The nitro group is then sequentially reduced to the amine through nitroso and hydroxylamine intermediates.

Detailed Experimental Protocol

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethyl Acetate (EtOAc), reagent grade

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM), HPLC grade

-

Ethanol (EtOH), absolute

-

Silica Gel (60-120 mesh)

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2.0 g, 11.04 mmol) in ethyl acetate (e.g., 50 mL).

-

Catalyst Addition: Carefully add 5% Pd/C catalyst (e.g., 0.10 g, 5% w/w of the starting material) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to one neck of the flask. Purge the flask by briefly evacuating and refilling with hydrogen three times.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere for 12-18 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., Nitrogen or Argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7][9]

-

Purification: Purify the crude solid by column chromatography on silica gel. Elute with a solvent system of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) to isolate the pure 3-amino-2-methylbenzoic acid as a white solid.[7]

Characterization and Data Summary

The isolated product should be characterized to confirm its identity and purity.

| Parameter | Expected Value | Source |

| Appearance | White to light yellow solid | [1][7] |

| Yield | ~90% | [7] |

| Melting Point | 181-189 °C | [1][7] |

| Molecular Formula | C₈H₉NO₂ | [7] |

| Molecular Weight | 151.16 g/mol | [7] |

| IR (ν, cm⁻¹) | 3244 (N-H), 1724 (C=O, acid), 1284 (C-N) | [7] |

Expert Insights & Troubleshooting

-

Catalyst Activity: The quality and handling of the Pd/C catalyst are paramount. Ensure it is not old or deactivated. Handle it carefully as dry Pd/C can be pyrophoric.

-

Reaction Stalling: If the reaction stalls, the catalyst may be poisoned. This can sometimes be resolved by filtering the mixture, washing the recovered crude material, and re-subjecting it to fresh catalyst and hydrogen.

-

Solvent Choice: Ethyl acetate is an excellent choice due to its ability to dissolve the starting material and its ease of removal. Other solvents like ethanol can also be used.[9]

Part 2: Fmoc Protection of 3-Amino-2-methylbenzoic Acid

With the amine precursor in hand, the next stage is the installation of the Fmoc protecting group. This is typically achieved via a Schotten-Baumann reaction, where the amine is acylated with an Fmoc-donating agent under basic conditions.[4][10]

Principle and Mechanism

The reaction involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of 9-fluorenylmethyl chloroformate (Fmoc-Cl).[6][11] A base, such as sodium carbonate or sodium bicarbonate, is crucial to neutralize the HCl byproduct generated during the reaction, driving it to completion.[10]

Caption: Reaction mechanism for Fmoc protection of an amine.

Detailed Experimental Protocol

Materials:

-

3-Amino-2-methylbenzoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Dioxane

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3-amino-2-methylbenzoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[10] Cool the solution to 0-5 °C in an ice bath.

-

Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.05 equivalents) dissolved in dioxane or acetone to the vigorously stirred amino acid solution over 30 minutes, maintaining the temperature at 0-5 °C.[10]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours or overnight.[10]

-

Initial Work-up: Dilute the reaction mixture with water. Wash the aqueous layer with diethyl ether (2-3 times) to remove any unreacted Fmoc-Cl and byproducts like Fmoc-OH.[10]

-

Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid while stirring in an ice bath. A white precipitate of the Fmoc-protected product will form.

-

Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate (3 times).[10]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.[10]

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography.[10]

Analytical Data for Quality Control

The final product's identity and purity should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the fluorenyl protons (δ ~7.2-7.9 ppm), the Fmoc CH and CH₂ protons (δ ~4.2-4.5 ppm), the aromatic protons of the benzoic acid ring, the methyl protons, and the acidic proton.[12] |

| ¹³C NMR | Characteristic peaks for the carbamate carbonyl, aromatic carbons, and aliphatic carbons of the Fmoc and aminobenzoic acid moieties.[12][13] |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₂₃H₁₉NO₄ (M+H⁺ ≈ 374.13).[14] |

| HPLC | A single major peak indicating high purity, typically >98%.[15] |

Expert Insights & Trustworthiness

-

Choice of Reagent: Fmoc-Cl is a common and cost-effective reagent.[6] Fmoc-OSu is an alternative that can sometimes lead to cleaner reactions but is more expensive.[6][10]

-

pH Control is Critical: During the work-up, acidification must be done carefully. Over-acidification can sometimes affect yield, while insufficient acidification will result in incomplete precipitation of the product. The target pH of 2-3 ensures the carboxylic acid is fully protonated.[10]

-

Purification Strategy: For many applications, precipitation and extraction provide a product of sufficient purity. However, for demanding applications like automated peptide synthesis, recrystallization or chromatography is recommended to remove trace impurities that could interfere with subsequent coupling steps.[16]

Overall Synthetic Workflow

The two-part synthesis is a streamlined and efficient process for producing high-purity this compound.

Caption: Complete workflow for the .

Conclusion

This guide outlines a robust and reproducible . By following the detailed protocols for the reduction of 2-methyl-3-nitrobenzoic acid and the subsequent Fmoc protection of the resulting amine, researchers can reliably produce this key building block in high yield and purity. The provided expert insights into reaction conditions, purification, and analytical validation serve to empower scientists in their synthetic endeavors, ensuring the integrity of the final product for its intended applications in peptide synthesis and beyond.

References

- Method for preparing 3-amino-2-methyl benzoic acid.

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

-

FMOC-amino acid. lookchem. [Link]

- Preparation method of 3-methyl-2-aminobenzoic acid.

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules (via NIH PMC). [Link]

-

Preparation of 2-amino-3-methylbenzoic acid. PrepChem.com. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

-

(a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid... ResearchGate. [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. NIH PMC. [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

-

Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... ResearchGate. [Link]

-

Overview of Custom Peptide Synthesis. GenScript. [Link]

-

2-Amino-3-methylbenzoic acid. PubChem. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

-

Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. 3-Amino-2-methylbenzoic Acid | 52130-17-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. FMOC-amino acid | lookchem [lookchem.com]

- 12. FMOC-4-AMINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ajpamc.com [ajpamc.com]

A Technical Guide to Fmoc-3-amino-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Peptide Science and Drug Discovery

This guide provides an in-depth technical overview of Fmoc-3-amino-2-methylbenzoic acid, a specialized amino acid derivative crucial for advancements in peptide synthesis and pharmaceutical development. We will explore its chemical properties, detail its synthesis, and discuss its applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The core structure, 3-amino-2-methylbenzoic acid, provides a unique scaffold that can be incorporated into peptide chains to introduce specific structural constraints or functionalities. The key feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino functionality.

The Fmoc group is a cornerstone of modern peptide synthesis, offering significant advantages over older methods.[][2][3] Its primary function is to temporarily block the alpha-amino group of the amino acid, preventing unwanted side reactions during the peptide coupling process.[2] The most significant advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in an organic solvent.[3] This allows for the selective deprotection of the N-terminus, leaving acid-labile side-chain protecting groups intact—a principle known as orthogonality.[3] This mild deprotection scheme is compatible with a wide range of sensitive amino acids and post-translational modifications, making it the preferred method for synthesizing complex peptides, including those with glycosylation or phosphorylation.[4]

Physicochemical Properties

Table 1: Physicochemical Properties of 3-Amino-2-methylbenzoic Acid

| Property | Value | Source |

| CAS Number | 52130-17-3 | [5][6] |

| Molecular Formula | C₈H₉NO₂ | [5][6] |

| Molecular Weight | 151.16 g/mol | [5][6] |

| Appearance | White to light yellow or pale reddish-yellow crystalline powder | [7] |

| Melting Point | 178-181 °C | [8] |

| Synonyms | 3-Amino-o-toluic Acid | [7] |

The addition of the Fmoc group significantly increases the molecular weight and alters the solubility profile, making the derivative more soluble in common organic solvents used in peptide synthesis like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]

Synthesis of this compound

The synthesis of this compound is a two-step process, starting with the synthesis of the core molecule, 3-amino-2-methylbenzoic acid, followed by the introduction of the Fmoc protecting group.

Synthesis of 3-Amino-2-methylbenzoic Acid

A common and effective method for synthesizing 3-amino-2-methylbenzoic acid is through the reduction of its nitro precursor, 2-methyl-3-nitrobenzoic acid.[8][9]

Experimental Protocol:

-

Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate within a two-necked round-bottom flask.

-

Catalyst Addition: Add a catalytic amount (e.g., 5% by weight) of palladium on carbon (Pd/C).

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.[8][9]

-

Work-up: Upon reaction completion, remove the Pd/C catalyst by filtration.

-

Isolation: Remove the solvent (ethyl acetate) under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and ethanol to obtain pure 3-amino-2-methylbenzoic acid as a white solid.[8][9]

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

-

Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this catalytic hydrogenation reaction.

-

Ethyl Acetate: This solvent is chosen for its ability to dissolve the starting material and for its relatively low boiling point, which facilitates its removal after the reaction.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 3-amino-2-methylbenzoic acid.

Fmoc Protection of 3-Amino-2-methylbenzoic Acid

The attachment of the Fmoc group to the amino function of 3-amino-2-methylbenzoic acid is typically achieved using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions.

Experimental Protocol:

-

Dissolution: Dissolve 3-amino-2-methylbenzoic acid in a suitable solvent mixture, such as aqueous acetone or dioxane.

-

Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group, making it nucleophilic.

-

Fmoc Reagent Addition: Slowly add a solution of Fmoc-OSu in the organic solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Acidification: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and then purify by recrystallization or chromatography to yield pure this compound.

Causality of Experimental Choices:

-

Basic Conditions: The reaction requires a basic environment to deprotonate the amino group, which then acts as a nucleophile to attack the electrophilic carbonyl carbon of the Fmoc reagent.

-

Fmoc-OSu: This reagent is widely used for Fmoc protection due to its high reactivity and the ease of removal of the N-hydroxysuccinimide byproduct.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS.[][2][4] The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis due to its mild reaction conditions.[2][4]

General SPPS Cycle using an Fmoc-Amino Acid:

The synthesis of a peptide on a solid support (resin) is a cyclical process.[10]

-

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed with a 20-40% solution of piperidine in DMF.[10] The release of the fluorenyl group can be monitored by UV absorbance, providing a method to quantify the reaction's progress.[3]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc byproduct.

-

Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin.[3] The activated carboxylic acid reacts with the newly freed N-terminal amine on the resin-bound peptide to form a new peptide bond.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).[2]

Diagram of the Fmoc-SPPS Cycle:

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Role in Drug Discovery and Development

Unnatural amino acids like 3-amino-2-methylbenzoic acid are of great interest in drug design.[7][11] Incorporating such structures into peptides or other small molecules can confer several advantageous properties:

-

Conformational Constraint: The methyl group on the benzene ring can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation. This can enhance binding affinity and selectivity for a biological target.

-

Increased Stability: Peptides containing unnatural amino acids are often more resistant to enzymatic degradation by proteases, which increases their in vivo half-life.

-

Improved Pharmacokinetics: The aromatic and hydrophobic nature of the molecule can influence properties like cell permeability and bioavailability.[12]

This building block is a valuable tool for medicinal chemists in creating peptidomimetics and other novel therapeutic agents, particularly in the development of anti-inflammatory and pain-management drugs.[11] The incorporation of fluorinated amino acids, for example, has become a prominent strategy in drug candidate optimization.[13]

Conclusion

This compound, derived from its well-characterized core (CAS 52130-17-3), is a specialized reagent that leverages the power and versatility of Fmoc-based solid-phase peptide synthesis. Its unique structure offers a means to introduce conformational rigidity and enhance the drug-like properties of synthetic peptides and peptidomimetics. The reliable synthesis of the core amino acid and the well-established protocols for Fmoc protection and SPPS make it an accessible and valuable tool for researchers in both academic and industrial settings, driving innovation in peptide chemistry and the development of next-generation therapeutics.

References

- ChemicalBook. FMOC-2-AMINO-3-METHYLBENZOIC ACID | 885951-04-2.

- Biosynth. 3-Amino-2-methylbenzoic acid | 52130-17-3 | FA02653.

- Santa Cruz Biotechnology. 3-Amino-2-methylbenzoic acid | CAS 52130-17-3 | SCBT.

- Sigma-Aldrich. 3-Amino-2-methylbenzoic acid | 52130-17-3.

- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Amino-2-methylbenzoic Acid | 52130-17-3.

- ChemPep. Overview of Fmoc Amino Acids.

- ACS Omega. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.

-

Fields, G. B. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]

- ChemicalBook. 3-Amino-2-methylbenzoic acid synthesis.

- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis.

- Chem-Impex. Fmoc-3-amino-2-naphthoic acid.

- ChemicalBook. 3-Amino-2-methylbenzoic acid | 52130-17-3.

- Cheméo. Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).

-

National Center for Biotechnology Information. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available from: [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

- Merck Millipore. Product Focus: Amino acids for Fmoc SPPS Novabiochem®.

Sources

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 3-Amino-2-methylbenzoic Acid | 52130-17-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3-Amino-2-methylbenzoic acid | 52130-17-3 [chemicalbook.com]

- 9. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2-methylbenzoic Acid: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbenzoic acid, a substituted aromatic carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid, an amino group, and a methyl group on a benzene ring, imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 3-amino-2-methylbenzoic acid, with a focus on its practical applications and the underlying chemical principles that govern its behavior.

Molecular Structure and Properties

3-Amino-2-methylbenzoic acid possesses the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure is characterized by a benzoic acid core with an amino group at the 3-position and a methyl group at the 2-position.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 52130-17-3 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 178-181 °C | [2] |

| Appearance | White to pale reddish-yellow crystalline powder | [3] |

The spatial arrangement of the functional groups is crucial to its chemical behavior. The ortho-methyl group, in particular, plays a significant role in influencing the molecule's acidity and reactivity through steric effects.

Synthesis of 3-Amino-2-methylbenzoic Acid

The most common and efficient synthesis of 3-amino-2-methylbenzoic acid involves the reduction of its nitro precursor, 2-methyl-3-nitrobenzoic acid.[1]

Workflow for the Synthesis of 3-Amino-2-methylbenzoic Acid

Caption: A typical workflow for the synthesis of 3-amino-2-methylbenzoic acid.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

This protocol is based on established literature procedures.[1]

-

Reaction Setup: In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate.

-

Catalyst Addition: Add 5% Palladium on carbon (Pd-C) catalyst (e.g., 0.10 g) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the Pd-C catalyst by filtration through a pad of Celite. The solvent is then removed from the filtrate by distillation under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent. This yields 3-amino-2-methylbenzoic acid as a white solid.[1]

A Chinese patent describes an alternative environmentally friendly method using liquid phase catalytic hydrogenation with various catalysts like Raney nickel, which can achieve a product purity of over 99% and a yield of over 95% without the need for extensive purification.[4] This process involves a salification step followed by hydrogenation in solvents such as water, ethanol, or methanol under pressure.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3244 cm⁻¹), the C=O stretching of the carboxylic acid (around 1724 cm⁻¹), and the C-N stretching of the aromatic amine (around 1284 cm⁻¹).[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum would likely show a singlet for the methyl protons, broad singlets for the amino and carboxylic acid protons, and a complex multiplet pattern for the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the methyl carbon, the carboxylic carbon, and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).

Reactivity of 3-Amino-2-methylbenzoic Acid

The reactivity of 3-amino-2-methylbenzoic acid is governed by the interplay of its three functional groups: the carboxylic acid, the amino group, and the methyl group, all attached to an aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo typical reactions such as:

-

Esterification: In the presence of an acid catalyst and an alcohol, 3-amino-2-methylbenzoic acid can be converted to its corresponding ester. The reaction is typically carried out under reflux.

-

Amidation: The carboxylic acid can be activated, for example with thionyl chloride to form the acyl chloride, which then readily reacts with an amine to form an amide. Direct amidation with an amine is also possible, often requiring a coupling agent or high temperatures.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Amino Group

The amino group is a versatile handle for further functionalization:

-

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a valuable intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.

Electrophilic Aromatic Substitution

The benzene ring of 3-amino-2-methylbenzoic acid is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing substituents:

-

Amino Group (-NH₂): A strongly activating and ortho-, para-directing group.

-

Methyl Group (-CH₃): An activating and ortho-, para-directing group.

-

Carboxylic Acid Group (-COOH): A deactivating and meta-directing group.

The combined effect of these groups will determine the position of the incoming electrophile. The strongly activating amino group is expected to be the dominant directing group.

The "Ortho Effect"

A key feature influencing the reactivity of 3-amino-2-methylbenzoic acid is the "ortho effect" exerted by the 2-methyl group on the carboxylic acid. The steric hindrance from the adjacent methyl group forces the carboxylic acid group to twist out of the plane of the benzene ring. This reduces the resonance stabilization between the carboxyl group and the aromatic ring, leading to an increase in the acidity of the carboxylic acid compared to its meta and para isomers.

Applications in Drug Development and Other Industries

3-Amino-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5]

Pharmaceutical Intermediate

Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for anti-inflammatory and analgesic drugs.[2]

A notable example is its use as a starting material in the synthesis of Lenalidomide , an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.[6] The synthesis of such complex molecules highlights the importance of 3-amino-2-methylbenzoic acid as a versatile scaffold.

Agrochemicals and Dyes

The structure of 3-amino-2-methylbenzoic acid can be modified to create compounds with herbicidal or pesticidal properties, contributing to advancements in agriculture.[5] Furthermore, it serves as a precursor in the synthesis of various dyes.[5]

Conclusion

3-Amino-2-methylbenzoic acid is a multifaceted molecule with a rich chemical profile. Its synthesis is well-established, and its reactivity, governed by the interplay of its functional groups and the "ortho effect," makes it a valuable tool for synthetic chemists. Its role as a key intermediate in the pharmaceutical industry, particularly in the synthesis of drugs like Lenalidomide, underscores its importance in modern drug discovery and development. A thorough understanding of its structure and reactivity is essential for researchers and scientists looking to leverage this versatile building block in their synthetic endeavors.

References

- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google P

-

Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap. (URL: [Link])

-

3-Amino-2-methylbenzoic acid - MySkinRecipes. (URL: [Link])

- CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

3: Esterification (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Lab5 procedure esterification. (URL: [Link])

-

Benzoic acid, 3-amino-, methyl ester - the NIST WebBook. (URL: [Link])

-

5 Major Electrophilic Aromatic Substitution Reactions Activating. (URL: [Link])

-

TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines. (URL: [Link])

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (URL: [Link])

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (URL: [Link])

-

Synthesis of 3-amino-benzoic acid - PrepChem.com. (URL: [Link])

-

2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (URL: [Link])

-

2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem. (URL: [Link])

-

On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery - MDPI. (URL: [Link])

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (URL: [Link])

- CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)

-

14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (URL: [Link])

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])

-

3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem. (URL: [Link])

- CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google P

-

2-Amino-3-methylbenzoic acid - the NIST WebBook. (URL: [Link])

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) - Human Metabolome Database. (URL: [Link])

Sources

- 1. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Amino-2-methylbenzoic acid [myskinrecipes.com]

- 3. 3-Amino-2-methylbenzoic acid | 52130-17-3 [sigmaaldrich.com]

- 4. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to Fmoc-3-amino-2-methylbenzoic Acid: A Scaffold for Conformational Control in Medicinal Chemistry

Foreword: Beyond the Linear Chain

In the landscape of medicinal chemistry, the pursuit of therapeutic agents with high specificity and stability is relentless. While linear peptides offer immense chemical diversity, their inherent flexibility and susceptibility to proteolysis often limit their clinical potential. This guide delves into the strategic application of a unique building block, Fmoc-3-amino-2-methylbenzoic acid, to overcome these challenges. We will explore how the fusion of a well-established protecting group with a conformationally rigid aromatic amino acid provides a powerful tool for designing sophisticated peptidomimetics and foldamers, molecules engineered to adopt precise three-dimensional structures for targeted biological intervention.[1][2][3] This document is intended for researchers and drug development professionals seeking to harness the power of structural pre-organization in peptide-based therapeutics.

The Strategic Advantage of the Fmoc Group in Synthesis

The journey of creating a complex peptide begins with a robust synthetic strategy. Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of this process, and the choice of protecting group for the α-amino function is a critical decision point.[][5] The 9-fluorenylmethoxycarbonyl (Fmoc) group has become the dominant choice in modern SPPS for several compelling reasons.[][5]

-

Mild Deprotection Conditions: Unlike the harsh acidic conditions required to remove the older tert-butyloxycarbonyl (Boc) group, the Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This orthogonality is crucial for preserving acid-sensitive side-chain protecting groups and complex post-translational modifications.[5]

-

Reduced Side Reactions: The gentle deprotection mechanism minimizes the risk of side reactions such as peptide chain cleavage or modification of sensitive amino acids, leading to higher purity of the crude product.[][6]

-

Facilitated Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection possesses a strong UV absorbance.[5] This property allows for the real-time, quantitative monitoring of the deprotection and subsequent coupling steps, ensuring each cycle of the synthesis proceeds to completion—a key aspect of a self-validating protocol.[5]

The inherent advantages of the Fmoc strategy provide the efficiency and reliability required to incorporate specialized, non-proteinogenic amino acids like 3-amino-2-methylbenzoic acid into a growing peptide chain.[]

The Core Principle: Conformational Constraint via 3-Amino-2-methylbenzoic Acid

The true innovation lies not just in the protecting group, but in the structural properties of the amino acid it protects. 3-Amino-2-methylbenzoic acid is a non-natural, aromatic β-amino acid derivative that serves as a powerful tool for structural control.[7][8] Its incorporation into a peptide backbone imposes significant conformational constraints, fundamentally altering the molecule's shape and behavior.[9][10][11]

The Rationale Behind Rigidity: Natural peptide backbones are flexible due to the free rotation around phi (φ) and psi (ψ) dihedral angles. In contrast, the benzene ring of 3-amino-2-methylbenzoic acid is a rigid, planar structure. When inserted into a peptide sequence, it locks the local backbone, preventing free rotation. The presence of the methyl group at the 2-position further enhances this steric hindrance, forcing the peptide chain to adopt a well-defined turn or bend.[12] This pre-organization into a specific secondary structure is the foundational concept of a foldamer —an oligomer that folds into a predictable conformation.[1][3]

By using this building block, chemists can design peptidomimetics : molecules that mimic the three-dimensional structure of a protein's active site (e.g., an α-helix or β-turn) responsible for a protein-protein interaction (PPI).[2][13] This structural mimicry allows the designed peptide to bind to a target with high affinity and specificity, while the unnatural backbone provides enhanced resistance to degradation by proteases.[14]

Physicochemical Properties

A summary of the core chemical's properties provides a baseline for its handling and reactivity.

| Property | Value | Source |

| Molecular Formula | C8H9NO2 | |

| Molecular Weight | 151.16 g/mol | [15] |

| Appearance | White to pale reddish-yellow powder/crystal | |

| Melting Point | 178-181 °C | [16] |

| Purity (Typical) | ≥ 95% | |

| Solubility | Soluble in various organic solvents like DMF, DCM | [17] |

Visualization of Core Concepts

To better illustrate these principles, the following diagrams outline the molecule's structure, its incorporation into a synthetic workflow, and its functional impact on peptide conformation.

Figure 1: Chemical structure of this compound.

Figure 2: Workflow for incorporating the building block in Fmoc-SPPS.

Figure 3: The building block induces a defined turn versus a flexible chain.

Experimental Protocol: Incorporation via Fmoc-SPPS

This section provides a standardized, self-validating protocol for the manual incorporation of this compound into a peptide sequence on a solid support resin (e.g., Rink Amide resin for C-terminal amides).

Materials:

-

Rink Amide Resin (or other suitable Fmoc-compatible resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activation Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (Peptide Synthesis Grade), DCM (Dichloromethane).

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: Reagent R (e.g., 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole).[19]

-

SPPS reaction vessel.

Methodology:

Step 1: Resin Preparation & Swelling

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into the SPPS reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.[18]

-

Drain the DMF.

Step 2: Initial Fmoc Deprotection (if starting with Fmoc-protected resin)

-

Add the Deprotection Solution to the resin and agitate for 3 minutes. Drain.

-

Add a fresh aliquot of Deprotection Solution and agitate for 15-20 minutes. Drain.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

-

Wash with DCM (2-3 times) and then DMF (2-3 times).

Step 3: Amino Acid Activation and Coupling Causality Check: The carboxylic acid of the incoming Fmoc-amino acid must be activated to a more reactive species to facilitate amide bond formation with the free amine on the resin-bound peptide.

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-8 eq.) to the vial. The solution may change color, indicating activation. Allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. Due to the steric hindrance of the methyl group, a longer coupling time or a double coupling may be necessary to ensure the reaction goes to completion.

Step 4: Monitoring and Washing Trustworthiness Check: This step validates the completion of the coupling reaction.

-

After the coupling time, drain the reaction solution.

-

Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates a complete reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and Step 3 should be repeated ("double coupling").

-

Once coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Step 5: Chain Elongation

-

To add the next amino acid, return to Step 2 (Fmoc Deprotection) and repeat the cycle with the next desired Fmoc-amino acid.

Step 6: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the resin extensively with DCM and dry it under a vacuum.

-

Add the cold Cleavage Cocktail to the resin.[19]

-

Agitate gently for 2-3 hours at room temperature. This step cleaves the completed peptide from the resin and removes all side-chain protecting groups simultaneously.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

The crude peptide can now be purified, typically by reverse-phase HPLC.

Conclusion and Future Outlook

This compound is more than just another protected amino acid; it is a strategic tool for molecular design. By introducing a predictable, rigid turn into a peptide backbone, it enables the rational construction of peptidomimetics and foldamers with enhanced biological activity and metabolic stability.[2] This approach is particularly powerful for targeting challenging protein-protein interactions, which are often characterized by large, flat binding surfaces ill-suited for traditional small-molecule inhibitors.[13] As our understanding of the structural biology of disease pathways deepens, the ability to craft precisely shaped, protease-resistant peptide analogues will become increasingly vital. Building blocks like this compound will continue to be at the forefront of this endeavor, empowering chemists to design the next generation of targeted therapeutics.

References

-

Huang, et al. "Coupling efficiencies of amino acids in the solid phase synthesis of peptides." Peptide research, 1990. [Link]

-

"Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC." National Center for Biotechnology Information. [Link]

-

"Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH." National Center for Biotechnology Information. [Link]

-

"Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry." University of California, Irvine. [Link]

-

"Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Protheragen. [Link]

-

"Methods and protocols of modern solid phase peptide synthesis - ResearchGate." ResearchGate. [Link]

-

"Practical Synthesis Guide to Solid Phase Peptide Chemistry." Aapptec. [Link]

-

"An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC - NIH." National Center for Biotechnology Information. [Link]

-

Katoh, T., & Suga, H. "In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid." Journal of the American Chemical Society, 2022. [Link]

-

"Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... - ResearchGate." ResearchGate. [Link]

-

"Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis." NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

"Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed." National Center for Biotechnology Information. [Link]

-

"Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - MDPI." MDPI. [Link]

-

"Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action." MDPI. [Link]

-

"2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem." PubChem. [Link]

-

"Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC." National Center for Biotechnology Information. [Link]

-

"Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1) - Cheméo." Cheméo. [Link]

-

"Bioactive peptides in preventative healthcare: an overview of bioactivities and suggested methods to assess potential applications." EurekaSelect. [Link]

-

"Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI." MDPI. [Link]

-

"Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central." National Center for Biotechnology Information. [Link]

-

"Foldamers as versatile frameworks for the design and evolution of function - PMC." National Center for Biotechnology Information. [Link]

-

"Recent photoswitchable peptides with biological function - Books." De Gruyter. [Link]

-

Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998. [Link]

-

"Designing amino acids to determine the local conformations of peptides - PMC - NIH." National Center for Biotechnology Information. [Link]

- "US20170298112A1 - Peptide-oligourea foldamer compounds and methods of their use - Google Patents.

-

"Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank - Rutgers University." Rutgers University Libraries. [Link]

-

"Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC - NIH." National Center for Biotechnology Information. [Link]

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gellman.chem.wisc.edu [gellman.chem.wisc.edu]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [scholarship.libraries.rutgers.edu]

- 12. biosynth.com [biosynth.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Amino-2-methylbenzoic acid | 52130-17-3 [chemicalbook.com]

- 17. 2-Amino-3-methylbenzoic acid (CAS 4389-45-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-3-amino-2-methylbenzoic Acid: A Constrained Building Block for Advanced Peptide and Foldamer Design

Executive Summary: Fmoc-3-amino-2-methylbenzoic acid is a sterically hindered, aromatic amino acid derivative that serves as a powerful molecular tool for chemists and drug developers. Its rigid structure, conferred by the ortho-methyl substitution relative to the carboxylic acid, enforces specific dihedral angles within a peptide backbone. This property is invaluable for the rational design of foldamers—oligomers that adopt stable, predictable secondary structures.[1][2] By introducing defined turns and folds, this building block enables the creation of peptidomimetics with enhanced proteolytic stability, improved target affinity, and novel biological activities.[3][4] This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on its strategic implementation in Solid-Phase Peptide Synthesis (SPPS) and drug discovery.

The Structural Imperative: Why Constrained Aromatic Amino Acids?

Standard peptides composed of natural α-amino acids often suffer from significant drawbacks as therapeutic agents, including susceptibility to enzymatic degradation and a lack of defined structure in solution.[4] To overcome these limitations, medicinal chemists employ unnatural amino acids that introduce conformational constraints.

This compound, an aromatic β-amino acid analogue, is a premier example of such a building block. Its key attributes stem from its unique substitution pattern:

-

Enforced Planarity and Rigidity: The benzene ring provides a rigid scaffold.

-

Defined Torsion Angles: The ortho-methyl group sterically hinders rotation around the C-C bond connecting the carboxyl group to the ring, while the meta-amino group dictates the geometry of amide bond formation. This combination forces the peptide backbone to adopt a well-defined turn or helical conformation.[5]

-

Enhanced Proteolytic Stability: The unnatural backbone is not recognized by proteases, significantly increasing the in-vivo half-life of peptides incorporating this moiety.[6][7]

-

Scaffold for Side-Chain Mimicry: The rigid structure serves as a predictable scaffold to orient other functional groups, allowing for the precise mimicry of protein secondary structures like α-helices or β-turns involved in protein-protein interactions (PPIs).[8]

These molecules, often called foldamers , possess drug-like properties such as improved membrane permeability and high binding affinity for biological targets.[1]

Physicochemical Properties & Synthesis

The utility of a building block begins with its fundamental characteristics and accessibility.

Core Properties

| Property | Value | Reference |

| Chemical Formula | C23H19NO4 | N/A |

| Molecular Weight | 373.40 g/mol | N/A |

| CAS Number | 52130-17-3 (for 3-amino-2-methylbenzoic acid) | [9] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 178-181 °C (for 3-amino-2-methylbenzoic acid) | [10] |

| Solubility | Soluble in organic solvents (DMF, DCM, NMP) | [11] |

Synthesis Outline

The precursor, 3-amino-2-methylbenzoic acid, is typically synthesized via the reduction of 2-methyl-3-nitrobenzoic acid.[10][12] A common and environmentally conscious method is liquid-phase catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel.[12][13]

The subsequent N-terminal protection with the Fmoc (9-fluorenylmethoxycarbonyl) group is a standard procedure in peptide chemistry. This involves reacting the amino group with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base. The Fmoc group is crucial for modern peptide synthesis due to its stability under acidic and neutral conditions and its clean, base-labile removal.[14][]

Core Application: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, a technique that builds peptide chains on an insoluble resin support.[14][16] The Fmoc strategy is preferred for its mild deprotection conditions, which are compatible with a wide range of sensitive functional groups.[11][]

The Rationale of the Fmoc-SPPS Cycle

The synthesis is a cyclical process involving two key steps: deprotection of the N-terminal Fmoc group to reveal a free amine, and coupling of the next Fmoc-protected amino acid to that amine.[16]

-

Why Fmoc? The Fmoc protecting group is cleaved by a secondary amine base, typically piperidine, in a process called β-elimination.[17] This is orthogonal to the final cleavage from the resin and side-chain deprotection, which uses a strong acid like trifluoroacetic acid (TFA).[] This orthogonality ensures the integrity of the growing peptide chain and its side-chain protecting groups until the very end of the synthesis.[]

-

Why Solid-Phase? Attaching the peptide to a solid resin support dramatically simplifies the workflow.[] Excess reagents and byproducts are removed by simple filtration and washing, eliminating the need for complex purification after each step and enabling automation.[14]

Visualizing the SPPS Workflow

Caption: A foldamer mimics the binding interface of a protein, disrupting the interaction.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for molecular engineering. Its inherent conformational rigidity allows researchers to exert precise control over the three-dimensional structure of synthetic peptides. This control is paramount in the development of next-generation therapeutics, enabling the design of foldamers and peptidomimetics with enhanced stability, specificity, and biological activity. As the challenges in drug discovery evolve, the rational incorporation of such constrained building blocks will continue to be a critical strategy for success.

References

-

In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society. [Link]

-

Foldamers in Medicinal Chemistry. PubMed Central (PMC), NIH. [Link]

-

In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. PubMed. [Link]

-

In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. ResearchGate. [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

-

The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. PubMed Central (PMC), NIH. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PubMed Central (PMC), NIH. [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

-

Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

-

Peptides and Peptidomimetics for Antimicrobial Drug Design. PubMed Central (PMC), NIH. [Link]

-

Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... ResearchGate. [Link]

-

Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. [Link]

- Method for preparing 3-amino-2-methyl benzoic acid.

-

Antimicrobial peptides with protease stability: progress and perspective. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Diverse World of Foldamers: Endless Possibilities of Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. 3-Amino-2-methylbenzoic acid | 52130-17-3 [chemicalbook.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]